Acetic acid;1-phenylhept-1-yn-3-ol
Description
Acetic acid-modified sludge-based biochar (ASBB) is derived from excess sludge (ES) treated with potassium hydroxide (KOH) and acetic acid. The modification process enhances porosity and introduces carboxyl (-COOH) functional groups on the biochar surface, significantly improving its uranium (U(VI)) adsorption capacity . ASBB demonstrates:
- High sorption efficiency: U(VI) removal rates up to 97.8% under optimal conditions (pH = 6.0, adsorbent dosage = 0.30 g/L, initial U(VI) concentration = 10.0 mg/L) .
- Rapid kinetics: Adsorption equilibrium is achieved within 5 minutes .
- Reusability: Maintains 93% adsorption efficiency after multiple cycles .
Properties
CAS No. |
74835-43-1 |
|---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
acetic acid;1-phenylhept-1-yn-3-ol |
InChI |
InChI=1S/C13H16O.C2H4O2/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12;1-2(3)4/h4-8,13-14H,2-3,9H2,1H3;1H3,(H,3,4) |
InChI Key |
RZURKRFXHLRMHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C#CC1=CC=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-phenylhept-1-yn-3-ol typically involves the reaction of phenylacetylene with heptanal in the presence of a catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-phenylhept-1-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of phenylheptanoic acid or phenylheptanone.
Reduction: Formation of 1-phenylhept-1-ene or 1-phenylheptane.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
Acetic acid;1-phenylhept-1-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;1-phenylhept-1-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. Additionally, the phenyl group can interact with aromatic residues in proteins, potentially affecting their function. The acetic acid moiety can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds/Materials
The evidence compares ASBB with unmodified sludge-based biochar (SBB) and other adsorbents used in uranium recovery. Key findings include:
Table 1: Performance Comparison of ASBB with Other Adsorbents
Key Observations:
Functional Groups: ASBB’s enhanced performance is attributed to -COOH groups introduced by acetic acid modification, which bind U(VI) via monodentate coordination . Unmodified SBB relies on weaker interactions (e.g., physical adsorption via -OH groups), resulting in lower efficiency .
Kinetics :
- ASBB achieves equilibrium 6–24× faster than other adsorbents (e.g., Fe₃O₄-modified SBB or amidoxime composites) due to its optimized pore structure .
Capacity vs. Selectivity :
- While amidoxime-based materials exhibit higher adsorption capacities (~300 mg/g), ASBB balances rapid kinetics , cost-effectiveness , and reusability .
Mechanistic Insights
- Porosity Enhancement : Acetic acid treatment increases ASBB’s surface area from 86.0 m²/g (SBB) to 120.5 m²/g , facilitating physical adsorption .
- Chemical Interaction: FTIR and XPS analyses confirm U(VI) binds to -COO⁻ groups via monodentate coordination, forming stable (UO₂)₄(OH)₇ complexes .
- pH Sensitivity : Optimal adsorption occurs at pH 5–6 , where -COOH groups deprotonate to -COO⁻, enhancing uranium affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
